molecular formula C14H15ClN4S B1420056 N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine CAS No. 1177305-43-9

N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine

Cat. No.: B1420056
CAS No.: 1177305-43-9
M. Wt: 306.8 g/mol
InChI Key: GHYGKJLLBASXLZ-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine is a benzothiazole derivative featuring a 6-chloro and 4-methyl substitution on the benzothiazole core, coupled with a 3-(imidazol-1-yl)propylamine side chain. However, commercial availability of this compound has been discontinued across all quantities (250 mg to 5 g), as noted in supplier databases, suggesting challenges in synthesis, stability, or efficacy .

Properties

IUPAC Name

6-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4S/c1-10-7-11(15)8-12-13(10)18-14(20-12)17-3-2-5-19-6-4-16-9-19/h4,6-9H,2-3,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYGKJLLBASXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NCCCN3C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with 4-chloro-3-methylbenzaldehyde under acidic conditions.

    Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction using 3-bromopropylamine.

    Imidazole Ring Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[d]thiazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form a range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of 6-chloro-4-methylbenzo[d]thiazole-2-carboxylic acid.

    Reduction: Formation of N-(3-(1,2-dihydro-1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole and benzothiazole have been shown to possess antibacterial and antifungal activities against various strains of bacteria and fungi, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Aspergillus niger

These studies suggest that the compound could be developed into a novel antimicrobial agent effective against resistant strains .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Several studies have evaluated similar thiazole derivatives for their ability to inhibit cancer cell proliferation. For example, compounds derived from thiazole frameworks have shown promising results against breast cancer cell lines (e.g., MCF7), indicating that this compound could be investigated for its potential as an anticancer drug .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and identify potential receptor interactions, which are crucial for drug design .

Study 1: Antimicrobial Evaluation

A study evaluated several benzothiazole derivatives for their antimicrobial activities using disk diffusion methods. The results indicated that compounds with similar structures to this compound displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity

In another research effort, derivatives of thiazole were synthesized and tested against various cancer cell lines. The findings demonstrated that certain derivatives exhibited notable cytotoxicity against breast cancer cells, suggesting that modifications to the imidazole and benzothiazole components could enhance their anticancer efficacy .

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The imidazole ring is known to interact with metal ions, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of benzothiazole-imidazole hybrids. Key structural analogs differ in substituents on the benzothiazole ring and side-chain modifications. Below is a systematic comparison:

Substituent Variations on the Benzothiazole Ring

Analog 1: N-(3-(1H-Imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine
  • Structure : Replaces the 6-chloro group with 6-bromo.
  • Molecular Formula : C₁₃H₁₃BrN₄S (MW: 337.24) .
Analog 2: N-(3-(1H-Imidazol-1-yl)propyl)-6-methoxybenzo[d]thiazol-2-amine
  • Structure : Substitutes 6-chloro with 6-methoxy.
  • Molecular Formula : C₁₃H₁₅N₄OS (MW: 291.35) .
  • Implications : Methoxy’s electron-donating nature could reduce electrophilic reactivity, altering binding affinity to targets like kinases. It may also enhance solubility due to hydrogen-bonding capacity.
Analog 3: N-(3-(1H-Imidazol-1-yl)propyl)-6-fluorobenzo[d]thiazol-2-amine
  • Structure : Replaces 6-chloro with 6-fluoro.
  • Molecular Formula : C₁₃H₁₃FN₄S (MW: 284.33) .
  • Implications : Fluorine’s electronegativity and small size may improve metabolic stability and target selectivity compared to chlorine.
Analog 4: 6-Chloro-4-phenylquinazolin-2-amine derivatives
  • Structure : Replaces benzothiazole with a quinazoline core and adds a phenyl group at position 3.
  • Example : 6-chloro-N-[3-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine (MW: 452.94) .

Side-Chain Modifications

While the primary compound retains the 3-(imidazol-1-yl)propylamine side chain, other analogs in this class vary the substituents on the imidazole or propyl chain. For example, N-[3-(1H-Imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide introduces a methoxybenzoyl group, shifting activity toward protease inhibition .

Key Comparative Data Table

Compound Substituents (Benzothiazole/Quinazoline) Molecular Weight Key Properties
N-(3-(1H-Imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine 6-Cl, 4-CH₃ 320.83 (calculated) Discontinued; moderate lipophilicity (Cl) and steric bulk (CH₃)
6-Bromo analog 6-Br 337.24 Higher lipophilicity; potential for halogen bonding
6-Methoxy analog 6-OCH₃ 291.35 Improved solubility; electron-donating effects
6-Fluoro analog 6-F 284.33 Enhanced metabolic stability; electronegative substituent
Quinazoline derivative Quinazoline core, 4-Ph 452.94 Planar aromatic system; potential DNA interaction

Functional and Pharmacological Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro and bromo substituents (electron-withdrawing) may enhance binding to electron-rich enzyme pockets (e.g., kinases), while methoxy groups (electron-donating) could reduce reactivity but improve solubility .
  • Hydrogen Bonding : Methoxy and imidazole groups facilitate hydrogen bonding, critical for target engagement and crystal packing .

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine (CAS No. 1177305-43-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C₁₄H₁₅ClN₄S
  • Molecular Weight : 306.81 g/mol
  • CAS Number : 1177305-43-9

The compound consists of a benzo[d]thiazole core with an imidazole side chain, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole compounds exhibit notable antimicrobial properties. The imidazole moiety is known for enhancing activity against various pathogens. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, including resistant strains .

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity reported
Pseudomonas aeruginosaResistance noted in some cases

Anticancer Potential

The compound's anticancer properties have been explored in various studies. For example, related thiazole derivatives have been tested against multiple cancer cell lines, demonstrating cytotoxic effects with IC₅₀ values in the micromolar range. In particular:

  • Cell Lines Tested : HePG2 (liver cancer), Caco-2 (colon cancer), and PC-3 (prostate cancer).
Cell Line IC₅₀ Value (µM) Mechanism of Action Reference
HePG20.29 - 0.90Topoisomerase II inhibition
Caco-20.51 - 0.73DNA intercalation
PC-3>10Reactive oxygen species generation

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit key enzymes involved in cellular metabolism and proliferation.
  • Reactive Oxygen Species (ROS) : Induction of ROS has been linked to apoptosis in cancer cells, suggesting a potential pathway for its anticancer effects.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and its analogs:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their antibacterial and anticancer activities, highlighting the role of the imidazole group in enhancing bioactivity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications on the thiazole ring significantly affect biological outcomes, with certain substitutions leading to improved potency against specific cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.